Cis-4-Phenylthio-L-proline hydrochloride
Description
The Significance of Proline and its Derivatives in Biological Systems and Synthetic Chemistry
Proline stands as a unique proteinogenic amino acid, distinguished by its secondary amine cyclized back to the α-carbon, forming a rigid pyrrolidine (B122466) ring. nih.gov This structural constraint significantly limits its conformational flexibility compared to other amino acids, restricting the backbone dihedral angle (φ) to a narrow range. nih.gov This rigidity is fundamental to its biological roles, where it acts as a "structural disruptor" or a "helix breaker," inducing kinks and turns within polypeptide chains and being a key component in the structure of proteins like collagen. quora.com The cis-trans isomerization of the peptidyl-prolyl bond is a well-known, often rate-limiting, step in protein folding, which can regulate a multitude of biological functions, including cell signaling and enzyme activity. nih.govnih.gov
Beyond its role in nature, proline and its derivatives have become powerful tools in synthetic chemistry. They are widely used as asymmetric organocatalysts, facilitating a variety of chemical transformations with high stereoselectivity. quora.com Proline catalysis, particularly in reactions like aldol (B89426) and Mannich reactions, represents a cornerstone of green chemistry, offering a non-toxic, naturally occurring alternative to metal-based catalysts for producing enantiomerically pure compounds essential for pharmaceuticals. longdom.orgnih.gov
Overview of Proline Analogues and their Conformational Impact
The strategic modification of proline's pyrrolidine ring has given rise to a vast library of "proline analogues," which are invaluable tools for chemical biologists and medicinal chemists. nih.govresearchgate.net These analogues are designed to exert precise control over the conformation of peptides and proteins. nih.gov By introducing substituents at various positions on the ring, researchers can modulate two key conformational equilibria: the endo/exo ring pucker and the cis/trans isomerization of the adjacent amide bond. researchgate.net
Substitutions at the C4-position are particularly well-studied. The conformational outcome is largely governed by stereoelectronic effects, where an electron-withdrawing substituent influences the ring's pucker. nih.govacs.org
4R-Substituted Prolines : When an electron-withdrawing group is in the 4R configuration (e.g., 4R-hydroxyproline, 4R-fluoroproline), it promotes an exo ring pucker. This exo pucker, in turn, stabilizes a trans amide bond, a conformation prevalent in structures like the polyproline II (PPII) helix found in collagen. nih.govnih.gov
4S-Substituted Prolines : Conversely, an electron-withdrawing group in the 4S configuration favors an endo ring pucker. nih.gov This endo conformation is strongly associated with a cis amide bond and is known to destabilize PPII helices. nih.govnih.gov
This ability to pre-organize peptide structure allows for the enhancement of protein stability, the stabilization of specific recognition epitopes for drug design, and the probing of structure-function relationships in complex biological systems. nih.govnih.gov
Table 1: Conformational Preferences of Selected 4-Substituted Proline Analogues This interactive table summarizes the typical conformational biases induced by different substituents on the proline ring.
| Proline Analogue | Configuration | Dominant Ring Pucker | Favored Amide Isomer | Structural Impact |
|---|---|---|---|---|
| 4R-Hydroxyproline (Hyp) | 4R | exo |
trans |
Stabilizes collagen triple helix. nih.gov |
| 4R-Fluoroproline (Flp) | 4R | exo |
trans |
Strongly stabilizes PPII helices. nih.gov |
| 4S-Fluoroproline (flp) | 4S | endo |
cis |
Destabilizes PPII helices. nih.gov |
| 4S-Nitrobenzoate-Hyp | 4S | endo |
cis |
Promotes δ conformation found in β-turns. nih.govnih.gov |
Introduction to Cis-4-Phenylthio-L-proline Hydrochloride within the Context of Modified Prolines
This compound is a specific, non-natural proline analogue that features a phenylthio (-S-Ph) group at the C4-position of the pyrrolidine ring. cymitquimica.com The "cis" designation indicates that the phenylthio substituent and the C2-carboxylic acid group are on the same face of the ring. As a hydrochloride salt, it generally exhibits increased water solubility compared to its free base form, which is advantageous for its use in certain reaction conditions. cymitquimica.com
The primary context and significance of this compound lie in its role as a key synthetic intermediate in the preparation of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor used in medicine. cymitquimica.comgoogle.comscribd.com The synthesis of Zofenopril involves the chemical condensation of cis-4-phenylthio-L-proline with S-(-)-3-benzoylthio-2-methylpropanoic acid chloride. google.com
The introduction of the phenylthio group at the 4-position is a critical design feature. The sulfur atom and the bulky phenyl group introduce unique steric and electronic characteristics that influence the ring's conformation, pre-organizing it as a scaffold for the construction of the final, complex drug molecule. While detailed conformational studies in the public literature focus more on highly electronegative substituents like fluorine, the principles of stereoelectronic control still apply and are leveraged in the synthesis of its target pharmaceutical.
Table 2: Physicochemical Properties of this compound This interactive table provides key identifiers and properties of the compound.
| Property | Value | Source |
|---|---|---|
| CAS Number | 105107-84-4 | cymitquimica.comchemicalbook.com |
| Molecular Formula | C₁₁H₁₄ClNO₂S | cymitquimica.com |
| Molecular Weight | 259.75 g/mol | enamine.net |
| IUPAC Name | (2S,4S)-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid;hydrochloride | enamine.netsigmaaldrich.com |
| Synonyms | (4S)-4-(Phenylthio)-L-proline Hydrochloride, Zofenopril Impurity 2 | cymitquimica.com |
Research Objectives and Scope for this compound Studies
The principal research objective surrounding this compound is its application in pharmaceutical development and manufacturing. Its study is not typically focused on its direct incorporation into novel peptides for basic research, but rather on its utility as a specialized building block for drug synthesis. cymitquimica.comgoogle.com
The scope of research on this compound encompasses several key areas:
Synthetic Chemistry : A primary goal is the development of efficient, scalable, and stereoselective synthetic routes to produce high-purity cis-4-Phenylthio-L-proline. This is crucial for the industrial production of Zofenopril. google.com
Process Chemistry and Quality Control : As an advanced intermediate for an active pharmaceutical ingredient (API), ensuring its purity is paramount. Research focuses on minimizing the formation of by-products and related impurities during its synthesis and subsequent steps. google.com
Analytical Chemistry : It is sometimes classified as a process-related impurity of Zofenopril. cymitquimica.comgoogle.com Therefore, a significant area of study involves creating and validating sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify its presence, ensuring the final drug product meets stringent regulatory standards. google.com
In essence, the research interest in this compound is driven by its critical role in medicinal chemistry as a conformationally defined scaffold essential for the synthesis of a commercially significant therapeutic agent.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,4S)-4-phenylsulfanylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S.ClH/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNAGGDFBCTLQA-IYPAPVHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)SC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)SC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conformational Analysis and Structural Investigations of Cis 4 Phenylthio L Proline Hydrochloride
Influence of C-4 Phenylthio Substituent on Pyrrolidine (B122466) Ring Conformation
The five-membered pyrrolidine ring of proline is not planar and exists in one of two preferred puckered conformations, known as Cγ-exo (UP) and Cγ-endo (DOWN). nih.gov In the exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, whereas in the endo pucker, it is on the same side. nih.gov The introduction of a substituent at the C-4 position significantly influences the equilibrium between these two states. researchgate.net
Cis-Effect on Pyrrolidine Ring Puckering (e.g., exo vs. endo)
In Cis-4-Phenylthio-L-proline hydrochloride, the phenylthio group is in a cis relationship with the C-2 carboxyl group, corresponding to a (2S,4S) stereochemistry. nih.govcymitquimica.com The conformational preference of the pyrrolidine ring is dictated by a balance between two opposing factors: stereoelectronic effects and steric hindrance.
Stereoelectronic Effects : The electronegativity of the sulfur atom in the phenylthio group introduces a stereoelectronic preference, often referred to as the gauche effect. More electron-withdrawing substituents at the 4-position tend to stabilize a gauche conformation relative to the nitrogen atom, which promotes an axial position for the substituent. nih.govnih.gov In a (4S)-substituted proline, this axial orientation corresponds to the endo pucker. nih.gov
Steric Effects : Conversely, bulky substituents prefer to occupy a pseudoequatorial position to minimize steric clashes with other atoms on the ring. nih.govnih.gov For a (4S)-substituted proline, a pseudoequatorial orientation of the substituent strongly favors the exo pucker. nih.govnih.gov
The phenylthio group presents a classic case of these competing influences. While the sulfur atom is moderately electronegative, the attached phenyl group is sterically demanding. Therefore, the resulting ring conformation of Cis-4-Phenylthio-L-proline is a delicate balance between the endo-directing electronic effects and the exo-directing steric demands. The predominant pucker is determined by which of these factors has a stronger influence.
Comparison with Other C-4 Substituted Prolines (e.g., hydroxyproline (B1673980), tert-butylproline)
Comparing Cis-4-Phenylthio-L-proline to other C-4 substituted prolines with either strongly electronegative or sterically bulky groups highlights its unique conformational position.
cis-4-Hydroxy-L-proline ((2S,4S)-4-hydroxyproline) : The hydroxyl group is small and highly electronegative. In this case, stereoelectronic effects dominate, and the molecule strongly prefers the endo pucker to place the hydroxyl group in a pseudo-axial position. nih.govnih.gov
cis-4-tert-Butyl-L-proline : The tert-butyl group is exceptionally bulky with negligible electronic effects. Here, steric hindrance is the overwhelming factor, forcing the substituent into a pseudoequatorial position. nih.gov This results in a strong and locked preference for the exo pucker. nih.govresearchgate.net
Cis-4-Phenylthio-L-proline sits (B43327) between these two extremes. Its phenylthio substituent is bulkier than a hydroxyl group but less sterically demanding than a tert-butyl group, and its sulfur atom is less electronegative than oxygen. This positions the compound as a conformationally intriguing molecule whose pucker preference is not as rigidly fixed as its analogues.
Table 1: Comparison of Conformational Preferences in cis-4-Substituted L-Prolines This table is interactive. Click on the headers to sort.
| Compound | C-4 Substituent | Dominant Effect | Preferred Pucker |
|---|---|---|---|
| cis-4-Hydroxy-L-proline | -OH | Stereoelectronic | endo nih.gov |
| Cis-4-Phenylthio-L-proline | -SPh | Mixed (Electronic/Steric) | Intermediate/Balanced |
| cis-4-tert-Butyl-L-proline | -C(CH₃)₃ | Steric | exo nih.govresearchgate.net |
Spectroscopic Characterization of Molecular Structure (e.g., NMR, X-ray Crystallography)
The precise molecular structure and conformational preferences of this compound are best determined through spectroscopic and crystallographic methods.
X-ray Crystallography : This technique provides the most definitive evidence of the solid-state conformation. researchgate.net A single-crystal X-ray diffraction analysis would yield precise atomic coordinates, bond lengths, and bond angles, unambiguously defining the pyrrolidine ring pucker (endo vs. exo) and the orientation of the phenylthio substituent. nih.gov While specific crystallographic data for this exact compound is not widely published, this method remains the gold standard for structural elucidation.
NMR Spectroscopy : In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. researchgate.net The ring pucker can be deduced from the magnitude of proton-proton (¹H-¹H) coupling constants (J-values), which are related to the dihedral angles between adjacent protons via the Karplus equation. acs.org The interconversion between pucker states is typically fast on the NMR timescale, resulting in averaged parameters that reflect the relative populations of the exo and endo conformers. nih.gov
Table 2: Representative ¹H-¹H Coupling Constants (J) for Proline Ring Pucker Analysis This table is interactive. Click on the headers to sort.
| Coupling Constant | Value in Cγ-exo Pucker (Hz) | Value in Cγ-endo Pucker (Hz) |
|---|---|---|
| J (Hα, Hβ₂) | Large (~8-10) | Small (~2-4) |
| J (Hα, Hβ₁) | Small (~0-3) | Large (~7-9) |
| J (Hγ, Hδ₂) | Small (~2-5) | Large (~8-10) |
| J (Hγ, Hδ₁) | Large (~7-9) | Small (~3-5) |
Note: Values are approximate and can be influenced by the specific substituent and solvent.
Theoretical and Computational Studies of Conformation and Dynamics
Computational chemistry provides powerful insights into the structural preferences and dynamic behavior of substituted prolines.
Quantum Chemical Calculations for Conformational Insights
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model the conformational energy landscape of molecules like this compound. nih.gov These calculations can:
Determine the geometries of the stable exo and endo conformers.
Calculate the relative energies between these conformers to predict the thermodynamically favored pucker.
Map the potential energy surface for the transition between the two puckered states, revealing the energy barrier for interconversion.
Furthermore, Natural Bond Orbital (NBO) analysis can be used to dissect the specific electronic interactions, such as hyperconjugation between the C-S bond orbitals and other ring orbitals, that contribute to the stability of a particular conformation. nih.gov
Molecular Dynamics Simulations for Structural Stability
Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time, providing a window into its structural stability and flexibility in a simulated environment, such as in water. nih.gov For this compound, MD simulations can:
Reveal the dynamic equilibrium between the exo and endo puckers in solution. nih.gov
Assess the conformational stability of the pyrrolidine ring and the phenylthio substituent.
Identify preferential interactions with solvent molecules that may influence the conformational equilibrium.
Because proline ring flipping can be a slow process, advanced simulation techniques like metadynamics or replica exchange MD may be used to enhance sampling and obtain a comprehensive picture of the conformational landscape. nih.govcrick.ac.uk
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | (2S,4S)-4-(Phenylthio)-L-proline hydrochloride nih.gov |
| cis-4-Hydroxy-L-proline | (2S,4S)-4-hydroxyproline, CHP sigmaaldrich.com |
| trans-4-Hydroxy-L-proline | (2S,4R)-4-hydroxyproline, Hyp wikipedia.org |
| cis-4-tert-Butyl-L-proline | |
| (2S,4R)-4-Fluoroproline | Flp nih.gov |
| (2S,4S)-4-Fluoroproline | flp nih.gov |
Applications of Cis 4 Phenylthio L Proline Hydrochloride in Organic Synthesis
Role as a Chiral Building Block
The inherent chirality and constrained cyclic structure of the proline scaffold are fundamental to its utility in the synthesis of complex molecules. Cis-4-Phenylthio-L-proline hydrochloride serves as a chiral building block, providing a pre-defined stereocenter that can be incorporated into larger structures to influence their three-dimensional arrangement and biological activity. libretexts.org
The incorporation of non-natural or modified amino acids is a key strategy in the design of peptides and peptidomimetics with enhanced properties, such as increased stability, specific conformations, or novel biological functions. nih.govsemanticscholar.org Functionalized proline derivatives are particularly significant in this regard. nih.gov The substitution at the 4-position of the proline ring can profoundly influence the conformational preferences of the peptide backbone, particularly the cis-trans isomerism of the Xaa-Pro peptide bond. nih.govthieme-connect.de
Cis-4-Phenylthio-L-proline is of interest for its potential role in peptide synthesis. cymitquimica.com The phenylthio group can introduce specific steric and electronic effects, influencing peptide structure and interactions. For instance, 4-thioproline derivatives have been successfully employed in the synthesis of collagen mimetics. nih.gov A sophisticated method known as "proline editing" allows for the synthesis of peptides with a hydroxyproline (B1673980) residue, which is then chemically modified in a stereospecific manner to introduce various functional groups, including thioethers, on the solid phase. nih.gov This approach provides access to a vast diversity of proline-containing peptides that would be difficult to synthesize through traditional methods. nih.gov
Table 1: Examples of 4-Substituted Prolines in Peptide Synthesis
| Proline Derivative | Application/Effect | Reference |
|---|---|---|
| 4-Thioproline | Preparation of collagen mimetics | nih.gov |
| 4-Fluoroproline | Induces stereoelectronic effects, influences conformation | nih.gov |
| 4-Hydroxyproline (B1632879) | Precursor in "proline editing" for diverse functionalization | nih.gov |
Macrocycles and constrained peptides are important classes of molecules in drug discovery, as their reduced conformational flexibility can lead to higher binding affinity and selectivity for biological targets. nih.gov Proline and its derivatives are frequently used to introduce turns or rigidify peptide chains, facilitating macrocyclization. nih.govsemanticscholar.org
The utility of 4-substituted prolines as scaffolds for cyclic structures is well-documented. For example, cis-4-amino-L-proline has been used to synthesize novel 11-membered cyclotripeptide analogues of endomorphin-2. nih.gov Similarly, macrocycles have been constructed using 4-hydroxyproline as a key structural component. nih.govresearchgate.net The synthesis of these structures often involves forming an amide or ether linkage to close the ring. nih.govresearchgate.net Given these precedents, this compound represents a viable building block for creating novel macrocyclic peptides and peptidomimetics, where the phenylthio group can serve as a point for further functionalization or to modulate the physicochemical properties of the macrocycle.
Use in Asymmetric Catalysis
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. libretexts.orglongdom.org L-proline itself is considered a foundational organocatalyst, capable of catalyzing a wide range of enantioselective transformations. wikipedia.org
The modification of the proline scaffold has led to the development of second-generation organocatalysts with improved reactivity, selectivity, and broader substrate scope. rsc.orgorganic-chemistry.org Derivatizing the carboxylic acid group of proline to form amides, and specifically prolinamides or prolinethioamides, is a common strategy to fine-tune the catalyst's properties. rsc.orgorganic-chemistry.org These derived catalysts have shown superior performance over proline in several key asymmetric reactions. organic-chemistry.org
Table 2: Proline Derivative-Catalyzed Asymmetric Reactions
| Reaction Type | Catalyst Type | Key Advantages | Reference(s) |
|---|---|---|---|
| Mannich Reaction | Proline-derived tetrazoles and acylsulfonamides | Higher yields and enantioselectivities, broader solvent compatibility | rsc.orgorganic-chemistry.org |
| Nitro-Michael Addition | Proline-derived tetrazoles and acylsulfonamides | Superior results compared to proline, effective in non-polar solvents | rsc.orgorganic-chemistry.org |
| Aldol (B89426) Reaction | Proline-derived tetrazoles and acylsulfonamides | High enantioselectivity at lower catalyst loadings | organic-chemistry.org |
While direct studies on catalysts derived from this compound are not extensively detailed in the literature, the principles established with other proline derivatives are applicable. A prolinamide or prolinethioamide derived from this compound would be a chiral organocatalyst where the 4-phenylthio group could exert a significant steric or electronic influence on the transition state of the catalyzed reaction, potentially leading to unique selectivity profiles.
The catalytic activity of proline and its derivatives in reactions like the aldol, Mannich, and Michael reactions is generally understood to proceed through a common mechanistic framework. wikipedia.orgnih.govqub.ac.uk The catalytic cycle typically involves two key steps:
Enamine Formation: The secondary amine of the proline catalyst reacts with a carbonyl compound (a ketone or aldehyde donor) to form a chiral enamine intermediate. wikipedia.orgnih.gov This step increases the nucleophilicity of the α-carbon of the donor.
Stereoselective Attack and Proton Transfer: The enamine then attacks an electrophile (e.g., an aldehyde acceptor in an aldol reaction). The carboxylic acid group of the catalyst plays a crucial role by acting as a Brønsted acid, activating the electrophile via hydrogen bonding and facilitating a highly organized, stereodetermining transition state. libretexts.orglongdom.org
For catalysts derived from Cis-4-Phenylthio-L-proline, this fundamental mechanism would still be operative. The cis-phenylthio substituent at the C4 position would be positioned in the vicinity of the catalytic center. This substituent could influence the reaction by:
Steric Shielding: Directing the approach of the electrophile to one face of the enamine, thereby enhancing stereoselectivity.
Electronic Modulation: The electron-donating or -withdrawing nature of the phenylthio group could affect the nucleophilicity of the enamine and the stability of the transition state. nih.gov
These mechanistic principles provide a rational basis for the design and application of new catalysts based on the Cis-4-Phenylthio-L-proline scaffold. researchgate.net
Derivatization and Functionalization of this compound
The functional handles present in this compound—the secondary amine, the carboxylic acid, and the phenylthio group—offer multiple avenues for derivatization and functionalization. sigmaaldrich.com Such modifications can be used to prepare advanced catalytic structures, incorporate the molecule into larger systems, or attach reporter tags. nih.govsigmaaldrich.com
A standard approach for derivatizing amino acids involves a two-step process to make them suitable for techniques like gas chromatography. sigmaaldrich.com This typically includes:
Esterification: The carboxylic acid group is converted to an ester, for example, a methyl ester, using methanolic HCl. sigmaaldrich.com
Acylation: The secondary amine is acylated using an agent like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride to block the amine's reactivity. sigmaaldrich.com
Furthermore, the sulfur atom in the phenylthio group is susceptible to oxidation, which could yield the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives would have significantly different electronic properties and steric demands, offering another layer of chemical diversity. The "proline editing" technique also highlights the possibility of modifying the 4-substituent within a peptide context, enabling the introduction of the phenylthio group or its modification post-synthesis. nih.gov More advanced applications include the ring-opening polymerization of related N-substituted cis-4-thia-L-proline thiolactone monomers to create sustainable and recyclable polythioesters. pku.edu.cn
Table 3: Potential Derivatization Sites of Cis-4-Phenylthio-L-proline
| Functional Group | Derivatization Reaction | Product Type |
|---|---|---|
| Carboxylic Acid | Esterification | Proline Ester |
| Secondary Amine | Acylation / Sulfonylation | Prolinamide / Proline Sulfonamide |
| Phenylthio Group | Oxidation | Proline Sulfoxide / Sulfone |
Preparation of Esters and Amides
The carboxylic acid moiety of this compound allows for the straightforward synthesis of a variety of ester and amide derivatives. These reactions are fundamental in peptide synthesis and for the creation of small molecule libraries for drug discovery.
Esterification:
The formation of esters from proline derivatives is a well-established transformation. A common and effective method is the Fischer-Speier esterification, which involves reacting the amino acid hydrochloride with an alcohol in the presence of an acid catalyst. For instance, L-proline hydrochloride can be converted to its corresponding ethyl ester by bubbling dry hydrogen chloride gas through a suspension of the amino acid in absolute ethanol. sciencemadness.org This general procedure can be applied to this compound to produce a range of alkyl esters.
Another convenient method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane in methanol (B129727) at room temperature. nih.gov This approach has been successfully applied to L-proline, affording the methyl ester hydrochloride in excellent yield. nih.gov The mild conditions and high efficiency of this method make it a suitable option for the esterification of this compound.
Table 1: General Methods for the Esterification of Proline Derivatives
| Method | Reagents | Typical Alcohol | Product | Ref |
|---|---|---|---|---|
| Fischer Esterification | Dry HCl (gas) | Methanol, Ethanol | Alkyl ester hydrochloride | sciencemadness.org |
| Trimethylchlorosilane | TMSCl | Methanol | Methyl ester hydrochloride | nih.gov |
Amide Formation:
The synthesis of amides from this compound can be achieved through various coupling methods commonly employed in peptide chemistry. These methods typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.
One widely used strategy is the carbodiimide (B86325) method, where a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), is used to form an active ester intermediate. This intermediate then readily reacts with a primary or secondary amine to form the desired amide. fishersci.co.uknih.gov For instance, L-proline methyl ester hydrochloride has been successfully coupled with an N-protected lysine (B10760008) derivative using N,N'-dicyclohexylcarbodiimide (DCC). prepchem.com
Alternative coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) also provide an efficient route to amides under mild conditions. fishersci.co.uknih.gov More recently, diphenylsilane (B1312307) has emerged as a sustainable coupling reagent for the direct amidation of carboxylic acids with amines. researchgate.net These methods offer a versatile toolkit for the synthesis of a wide array of amide derivatives from this compound. L-prolinamide itself is a valuable intermediate in the synthesis of chiral drugs and polypeptides. google.comchemimpex.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (if any) | Base (if any) | Key Features | Ref |
|---|---|---|---|---|
| EDC or DCC | HOBt or HOAt | Triethylamine, DIPEA | Widely used, forms active ester | fishersci.co.uknih.govprepchem.com |
| HATU | - | DIPEA | High coupling efficiency, low racemization | fishersci.co.uknih.gov |
| Diphenylsilane | - | - | Minimal waste byproducts | researchgate.net |
Introduction of Protecting Groups (e.g., N-Boc)
The protection of the secondary amine of the proline ring is a crucial step in many synthetic sequences to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most commonly used protecting groups for this purpose due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.
The N-Boc protection of Cis-4-Phenylthio-L-proline can be accomplished as part of its synthesis from L-hydroxyproline. A reported synthetic route involves the initial esterification of L-hydroxyproline, followed by the protection of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. In a typical procedure, L-hydroxyproline methyl ester is dissolved in a solvent mixture such as tetrahydrofuran (B95107) and water, and then treated with sodium bicarbonate and (Boc)₂O to yield the N-Boc protected intermediate, N-Boc-cis-4-hydroxy-L-proline methyl ester. This intermediate is then further functionalized to introduce the phenylthio group.
For the direct protection of this compound, a standard procedure would involve its reaction with (Boc)₂O in the presence of a base. A general and efficient method for the N-Boc protection of amino acids involves dissolving the amino acid in an aqueous solution of sodium hydroxide (B78521) or sodium carbonate, followed by the portion-wise addition of (Boc)₂O. google.com This method is known to produce N-Boc protected amino acids in high yield and purity. google.com Alternatively, the reaction can be carried out in an organic solvent like dichloromethane (B109758) with a base such as triethylamine. rsc.org
Table 3: Conditions for N-Boc Protection of Proline Derivatives
| Base | Solvent | Key Features | Ref |
|---|---|---|---|
| Sodium Hydroxide / Sodium Carbonate | Water | High yield, suitable for industrial scale | google.com |
| Triethylamine | Dichloromethane | Anhydrous conditions | rsc.org |
Synthesis of Novel Analogues with Modified Side Chains
The structure of this compound offers several avenues for the synthesis of novel analogues with modified side chains, which is of great interest for developing new therapeutic agents and chemical probes.
One strategy involves the modification or replacement of the phenylthio group. For example, proline derivatives with different arylmethyl substituents at the C4 position can be synthesized via a Suzuki reaction. This approach starts with the hydroboration of a 4-methyleneproline (B1208900) derivative to form an organoborane intermediate. This intermediate can then be coupled with various aryl halides in the presence of a palladium catalyst, such as PEPPSI, to introduce a diverse range of arylmethyl groups. ethz.ch This methodology provides a potential route to synthesize analogues of Cis-4-Phenylthio-L-proline with different aromatic side chains.
Another approach to novel analogues involves the synthesis of related sulfur-containing proline derivatives. For instance, various 2-substituted thiazolidine-4-carboxylic acid derivatives, also known as thioprolines, can be synthesized through the cyclocondensation of L-cysteine or its esters with a variety of aldehydes. researchgate.net This reaction creates a new chiral center at the C-2 position of the thiazolidine (B150603) ring. researchgate.net While not a direct modification of Cis-4-Phenylthio-L-proline, this highlights the synthetic accessibility of a broader class of sulfur-containing proline analogues. The development of synthetic routes to various thiadiazole derivatives, which are known for their pharmacological activities, further underscores the interest in sulfur-containing heterocyclic compounds in medicinal chemistry. nih.govmdpi.comencyclopedia.pub
Table 4: Strategies for the Synthesis of Proline Analogues
| Synthetic Strategy | Key Reaction | Starting Material (Example) | Resulting Analogue | Ref |
|---|---|---|---|---|
| Arylmethyl Substitution | Suzuki Coupling | 4-Methyleneproline derivative | 4-(Arylmethyl)proline derivatives | ethz.ch |
| Thiazolidine Formation | Cyclocondensation | L-Cysteine and Aldehydes | 2-Substituted thiazolidine-4-carboxylic acids | researchgate.net |
Biomedical and Pharmacological Research Perspectives
Exploration of Bioactivity and Pharmacological Relevance
The scientific exploration of Cis-4-Phenylthio-L-proline hydrochloride has unveiled its significance in various facets of pharmaceutical development and biochemical studies. Its role extends from being a crucial starting material for established drugs to its potential as a modulator of enzymatic and protein functions.
Potential as a Raw Material for Pharmaceutical Products
This compound is a key intermediate in the synthesis of Zofenopril, a potent angiotensin-converting enzyme (ACE) inhibitor. made-in-china.comlookchem.com Zofenopril is a prodrug that is metabolized in the body to its active form, zofenoprilat. patsnap.comnih.govwikipedia.orgwikipedia.org The therapeutic efficacy of ACE inhibitors like Zofenopril in managing hypertension and heart failure is well-established. patsnap.comdrugbank.comnih.gov They function by inhibiting the renin-angiotensin-aldosterone system, leading to vasodilation and a reduction in blood pressure. patsnap.comnih.gov The synthesis of such complex pharmaceutical agents relies on the availability of well-defined chiral intermediates like this compound. made-in-china.com
Table 1: Profile of Zofenopril
| Feature | Description |
|---|---|
| Drug Class | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Mechanism of Action | Inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. patsnap.compatsnap.com |
| Therapeutic Uses | Management of hypertension and heart failure. patsnap.comdrugbank.com |
| Active Metabolite | Zofenoprilat. nih.govwikipedia.org |
Applications in Protein Engineering and Folding Studies
The conformationally restricted nature of the proline ring plays a critical role in protein structure and folding. sigmaaldrich.comquora.com Modifications to the proline ring, such as the introduction of a phenylthio group at the 4-position, can significantly influence these processes.
The isomerization of the peptidyl-prolyl bond between its cis and trans conformations is often a rate-limiting step in protein folding. nih.govhepionpharma.comresearchgate.netwikipedia.org Proline analogs are utilized in protein engineering to modulate this isomerization and study its effects on protein stability and folding kinetics. sigmaaldrich.comnih.gov The introduction of substituents on the proline ring can alter the energy barrier for the cis/trans isomerization. nih.gov For example, electron-withdrawing groups can decrease the rotational barrier of the amide bond. nih.gov While direct studies on this compound are limited, research on related compounds like 4-fluoroprolines has shown that such substitutions can accelerate folding. nih.gov
Table 2: Factors Influencing Peptidyl-Prolyl Bond Isomerization
| Factor | Impact on Isomerization |
|---|---|
| Enzymes (PPIases) | Catalyze the cis-trans interconversion, accelerating protein folding. nih.govhepionpharma.comwikipedia.org |
| Proline Analogs | Substituents on the proline ring can bias the cis/trans equilibrium and alter the rate of isomerization. sigmaaldrich.comnih.gov |
| Phosphorylation | Phosphorylation of residues adjacent to proline can influence the cis/trans ratio. researchgate.net |
The stereochemistry of proline and its derivatives is crucial for their biological activity. nih.govnih.gov The "cis" and "trans" isomers of substituted prolines can exhibit different binding affinities and functional effects. For instance, in the context of ACE inhibitors, the specific stereochemistry of the proline moiety is critical for potent inhibitory activity. nih.gov The precise spatial arrangement of the functional groups in this compound is therefore expected to be a key determinant of its interactions with biological targets. cymitquimica.com
Therapeutic Implications of this compound and its Derivatives
The primary therapeutic implication of this compound stems from its role as a precursor to Zofenopril. made-in-china.comlookchem.com Zofenopril is an ACE inhibitor used for the treatment of hypertension and for its cardioprotective effects. wikipedia.orgnih.govnih.gov The active metabolite, zofenoprilat, is a potent inhibitor of ACE, leading to vasodilation and reduced blood pressure. patsnap.comwikipedia.orgcaymanchem.comnih.gov
The development of derivatives from this compound could lead to new therapeutic agents. Given the established role of proline analogs in inhibiting various enzymes and modulating protein function, derivatives of this compound could be explored for applications beyond ACE inhibition, potentially in antiviral or neurological therapies. nih.govnih.govresearchgate.netbiorxiv.orgbiorxiv.orgnih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Zofenopril |
| Zofenoprilat |
| 4-fluoroproline |
| Phenylalanine |
| Proline |
| Atenolol |
| Enalapril |
| Bradykinin |
| Angiotensin I |
| Angiotensin II |
Modulation of Biological Pathways
The incorporation of modified amino acids like Cis-4-Phenylthio-L-proline into peptides can significantly influence their structure and function, thereby modulating biological pathways. Proline itself plays a crucial role in protein synthesis, metabolism, and cell signaling. nih.gov The substitution at the 4-position of the proline ring is a key strategy for altering the conformational preferences of the pyrrolidine (B122466) ring, which in turn affects the cis-trans isomerization of the preceding peptide bond. nih.gov This isomerization is a rate-limiting step in protein folding and is critical for protein function. nih.gov
The introduction of a phenylthio group, as in Cis-4-Phenylthio-L-proline, can impact biological pathways through several mechanisms. Thioether-containing amino acids can participate in various biological interactions, and their sulfur atom can influence the electronic properties and binding affinities of the molecule. Research on sulfur-containing proline analogues, such as thiazolidine (B150603) carboxylates, has shown that they can be substrates for enzymes involved in proline metabolism, like proline dehydrogenase, with even higher catalytic efficiencies than proline itself. nih.gov This suggests that Cis-4-Phenylthio-L-proline could potentially interact with and modulate enzymatic pathways that recognize proline.
Furthermore, the phenyl group introduces a bulky aromatic moiety that can engage in hydrophobic and C–H/π interactions. chemrxiv.orgresearchgate.net Such interactions are known to stabilize specific conformations in peptides and proteins, which can be crucial for their biological activity. chemrxiv.orgresearchgate.net The modulation of these interactions through the specific placement of the phenylthio group can thus be a tool to influence the biological pathways in which the parent peptide or protein is involved.
Development of Novel Therapeutic Agents (e.g., anticancer, lipid-lowering agents)
The unique structural features of proline derivatives have made them attractive scaffolds for the development of novel therapeutic agents. While direct evidence for this compound as an anticancer or lipid-lowering agent is not extensively documented, research on related proline analogues provides a strong rationale for its potential in these areas.
In the context of anticancer agents , proline derivatives have been explored for their ability to inhibit tumor growth. For instance, derivatives of cis-4-hydroxy-L-proline have shown potential anticancer activity by inhibiting collagen synthesis, which is crucial for tumor growth and metastasis. sigmaaldrich.com L-proline itself has been used as a catalyst in the synthesis of 4-aza-podophyllotoxin derivatives, some of which have demonstrated good anticancer activity. nih.gov The development of prodrugs for anticancer agents is another area where proline derivatives are relevant. For example, hypoxia-targeted prodrugs of antofine and tylophorine (B1682047) have been designed to increase their selectivity for the cancerous microenvironment. mdpi.com The structural motifs present in Cis-4-Phenylthio-L-proline could be incorporated into such designs to modulate their properties.
Regarding lipid-lowering agents , studies on cis-4-amino-L-proline derivatives have shown promise. nih.gov Certain derivatives of this compound, when incorporated into quinazolinone and pyrazolo pyrimidone structures, exhibited moderate triglyceride-lowering activity in preliminary in vivo screenings. nih.gov This indicates that the cis-4-substituted proline scaffold can serve as a basis for designing novel hypolipidemic agents. The phenylthio group in Cis-4-Phenylthio-L-proline would offer a different set of physicochemical properties compared to the amino group, which could be exploited in the design of new lipid-lowering compounds.
| Proline Analogue | Therapeutic Area of Interest | Observed/Potential Effect | Reference |
| cis-4-Hydroxy-L-proline | Anticancer | Inhibition of collagen synthesis | sigmaaldrich.com |
| L-proline | Anticancer | Catalyst for synthesis of anticancer compounds | nih.gov |
| cis-4-Amino-L-proline derivatives | Lipid-lowering | Moderate triglyceride-lowering activity | nih.gov |
| Thiazolidine carboxylates | Metabolic modulation | Substrates for proline dehydrogenase | nih.gov |
Structure-Activity Relationship Studies
The biological activity of proline-containing molecules is intimately linked to their three-dimensional structure. Structure-activity relationship (SAR) studies are therefore essential to understand and optimize their therapeutic potential.
Correlation of Stereochemistry with Biological Function
The stereochemistry of this compound is a critical determinant of its biological function. The "L" configuration of the proline backbone is the naturally occurring form in proteins. The "cis" configuration at the 4-position, where the phenylthio group and the carboxyl group are on the same side of the pyrrolidine ring, significantly influences the ring's conformation and its interactions with biological targets. cymitquimica.com
The conformation of the proline ring can be described by its pucker, which can be either "endo" or "exo". The stereochemistry of substituents at the 4-position has a profound effect on this pucker, which in turn influences the cis-trans isomerization of the preceding peptide bond. nih.gov This isomerization is a key regulatory mechanism in many biological processes. Therefore, the specific cis arrangement in Cis-4-Phenylthio-L-proline is expected to favor a particular ring conformation, leading to predictable effects on the structure and function of peptides into which it is incorporated.
Studies on other 4-substituted proline analogues have demonstrated the importance of stereochemistry. For example, in the development of endomorphin-2 analogues, the introduction of cis-4-amino-L-proline in place of proline resulted in a drastic loss of affinity for opioid receptors, suggesting that the specific stereochemistry and the introduction of a charged group at that position negatively affected receptor recognition. nih.gov This highlights the sensitivity of biological systems to the precise three-dimensional arrangement of atoms in a molecule.
Design of Ligands with Specific Receptor Affinity
The design of ligands with high affinity and selectivity for specific biological receptors is a cornerstone of drug discovery. The proline scaffold is a valuable tool in this endeavor due to its conformational rigidity, which can help in pre-organizing a ligand into a bioactive conformation.
In the context of designing endomorphin-2 analogues, the replacement of proline with cis-4-amino-L-proline led to a significant decrease in receptor affinity. nih.gov This was attributed to the introduction of an additional positive charge close to the N-terminal tyrosine, which is crucial for receptor binding. nih.gov This finding underscores the importance of considering the electronic and steric properties of substituents when designing proline-based ligands. While a phenylthio group is not charged, its size and hydrophobicity would need to be carefully considered in the context of a specific receptor binding site to achieve optimal affinity.
Future Directions and Emerging Research Areas
Advanced Synthetic Methodologies and Green Chemistry Approaches
Future research into the synthesis of Cis-4-Phenylthio-L-proline hydrochloride and its derivatives will likely concentrate on enhancing efficiency, stereoselectivity, and environmental sustainability. The synthesis of 4-substituted prolines often begins with readily available precursors like (cis)-4-hydroxy-L-proline. mdpi.comgoogle.com A key area of development involves improving upon established methods, such as the conversion of trans-4-hydroxy-L-proline derivatives to their cis counterparts, which serves as a crucial step for installing new functional groups via SN2 reactions. researchgate.net
Green chemistry principles are becoming increasingly integral to synthetic planning. This includes the use of L-proline itself as a catalyst in reactions, which can enable solvent-free conditions for processes like Mannich-type reactions. rsc.org Another sustainable approach involves using water as a solvent, a technique demonstrated in the synthesis and application of other functionalized prolines. acs.org The development of concise, high-yielding synthetic routes that minimize the use of hazardous reagents and simplify purification, for instance through extractive work-ups, represents a significant goal. researchgate.net Research into novel catalytic systems, such as palladium-based catalysts for cross-coupling reactions, also promises to provide more direct and efficient routes to complex proline derivatives. ethz.ch
| Approach | Key Features | Potential Advantages for Derivative Synthesis | Reference |
|---|---|---|---|
| Stereoinversion & Functionalization | Starts with trans-4-hydroxy-L-proline, inverts stereochemistry to cis, then substitutes the hydroxyl group. | Utilizes a readily available starting material to access diverse 4-substituted analogues. | researchgate.net |
| Suzuki Cross-Coupling | Palladium-catalyzed reaction to form carbon-carbon bonds, attaching aryl moieties to the proline ring. | Allows for the introduction of a wide variety of aryl groups, expanding chemical diversity. | ethz.chthieme.de |
| L-proline Catalysis | Uses the amino acid L-proline as an organocatalyst for multi-component reactions. | Environmentally friendly (green chemistry), often allowing for solvent-free conditions. | rsc.org |
| Aqueous Phase Synthesis | Utilizes water as the reaction solvent, often for catalytic processes. | Reduces reliance on volatile organic solvents, enhancing safety and sustainability. | acs.org |
Integration with Computational Drug Design and Virtual Screening
The integration of computational methods is set to revolutionize the discovery and optimization of derivatives of this compound. nih.gov Computer-aided drug design (CADD) employs molecular modeling, simulation, and virtual screening to predict how molecules will interact with biological targets, thereby accelerating the identification of promising drug candidates. longdom.org
For proline analogues, structure-based drug optimization has already proven effective. In one study, molecular modeling guided the structural modifications of proline-based inhibitors targeting the HtrA serine protease, leading to compounds with significantly improved potency and selectivity. nih.gov Future efforts will likely involve using virtual high-throughput screening (vHTS) to assess vast libraries of virtual derivatives against the 3D structures of target proteins. longdom.org Techniques like molecular docking can predict the binding orientation and affinity of these derivatives, helping to prioritize the most promising candidates for laboratory synthesis and testing. nih.gov This in-silico approach saves considerable time and resources compared to traditional screening methods. longdom.org
| Technique | Description | Application to Proline Derivatives | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | To estimate the binding strength of novel derivatives to a specific biological target. | nih.gov |
| Virtual High-Throughput Screening (vHTS) | Computationally screens large libraries of chemical structures to identify those most likely to bind to a drug target. | To rapidly filter vast virtual libraries of Cis-4-Phenylthio-L-proline analogues to find potential hits. | longdom.org |
| Homology Modeling | Constructs a 3D model of a target protein whose structure is unknown, based on a known experimental structure of a related protein. | To create a structural model of a novel biological target when no crystal structure is available for docking studies. | nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. | To design new derivatives that retain the key interaction features of an active parent compound. | vu.nl |
Exploration of Novel Catalytic Systems
The development of novel catalytic systems is crucial for synthesizing complex molecules like this compound and its analogues with high precision and efficiency. Research is moving beyond traditional methods toward advanced transition-metal catalysis. For instance, palladium-catalyzed C(sp³)–H arylation has been successfully used to functionalize the proline ring at the C-3 position stereospecifically, a method that could be adapted for other positions. acs.org
Given that this compound features a carbon-sulfur bond, catalytic systems that facilitate C–S bond formation are of particular interest. A copper(I)/L-proline-catalyzed cascade reaction has been developed for the synthesis of phenothiazines, which involves the formation of both C–S and C–N bonds. nih.gov This suggests that exploring copper-based catalytic systems could yield efficient, one-pot methods for synthesizing phenylthio-substituted prolines. Furthermore, research into new palladium(II) complexes with proline has shown catalytic activity for the oxidative coupling of olefins, opening another avenue for functionalization. vt.edu Future work will likely focus on creating catalysts that are more robust, require lower loadings, and operate under milder, more environmentally friendly conditions.
| Catalytic System | Reaction Type | Significance | Reference |
|---|---|---|---|
| Palladium (Pd) Catalysis | C(sp³)–H Arylation / Cross-Coupling | Enables direct functionalization of saturated C-H bonds, offering novel synthetic routes. acs.org | acs.orgvt.edu |
| Copper (Cu) Catalysis | Cascade C-S / C-N Bond Formation | Highly relevant for the direct synthesis of thioether linkages like the one in Cis-4-Phenylthio-L-proline. nih.gov | nih.gov |
| Modified Proline Organocatalysis | Aldol (B89426), Mannich, and Michael Reactions | Improves the reactivity and selectivity of proline itself as a catalyst through structural modification. rsc.org | acs.orgrsc.org |
Investigation of New Biological Targets and Pathways
While the initial applications of proline analogues are well-established, future research will aim to uncover new biological targets and therapeutic areas for derivatives of this compound. The unique conformational constraints imposed by the proline ring, combined with the electronic properties of the phenylthio group, create a scaffold with the potential to interact with a wide range of biological systems. sigmaaldrich.com
Research on related cis-4-substituted prolines has already pointed toward novel applications. For example, derivatives of cis-4-amino-L-proline have been investigated as potential lipid-lowering agents. nih.gov In another significant finding, proline analogues have been designed to target the HtrA serine protease, an essential enzyme in bacteria like Chlamydia, presenting a novel antibacterial strategy. nih.gov The presence of a sulfur atom is also noteworthy, as organosulfur compounds are being explored for their antioxidant properties and potential in treating neurodegenerative diseases like Parkinson's, where they may help restore levels of the antioxidant glutathione. mdpi.com Future investigations will likely involve screening libraries of these derivatives against diverse panels of enzymes and receptors to identify unexpected biological activities and new therapeutic opportunities.
Development of High-Throughput Screening Assays for Derivatives
To efficiently explore the biological potential of the vast number of derivatives that can be generated from this compound, the development of high-throughput screening (HTS) assays is essential. bmglabtech.com HTS utilizes automation and miniaturization to test thousands of compounds against a specific biological target in a short period. bmglabtech.comnih.gov
Future work in this area will involve creating and validating new assays tailored to specific therapeutic goals. These can be either biochemical assays, which measure a compound's effect on an isolated protein, or cell-based assays, which assess activity in a more physiologically relevant cellular environment. biotechnologia-journal.orgenamine.net The process typically involves a primary screen of a large compound library at a single concentration, followed by hit confirmation and then detailed dose-response studies to determine the potency of the confirmed hits. nih.gov A wide array of detection technologies, such as fluorescence, luminescence, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), can be employed depending on the assay's design. eurofinsdiscovery.com The ability to rapidly screen large, diverse libraries of proline derivatives will be a critical step in translating synthetic and computational efforts into new therapeutic leads. bmglabtech.com
| Technology | Principle | Typical Application | Reference |
|---|---|---|---|
| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled molecule upon binding to a larger partner. | Studying molecular binding events (e.g., protein-ligand interactions). | enamine.net |
| TR-FRET | Measures energy transfer between a donor and acceptor fluorophore when they are in close proximity. | Detecting protein-protein interactions or ligand-receptor binding. | eurofinsdiscovery.com |
| AlphaScreen | A bead-based assay where singlet oxygen generated by a donor bead travels to an acceptor bead, producing a light signal upon interaction. | Highly sensitive detection of a wide range of biomolecular interactions. | enamine.net |
| Cell-Based Reporter Assays | Uses a reporter gene (e.g., luciferase) linked to the activity of a specific signaling pathway. | Measuring the activation or inhibition of cellular pathways in response to a compound. | eurofinsdiscovery.com |
Q & A
Q. What are the critical steps for synthesizing cis-4-Phenylthio-L-proline hydrochloride, and how can purity be validated?
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store as a lyophilized powder at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the thioether group. For solutions, use anhydrous DMSO or water (pH 3–5) and store at -80°C for ≤1 year. Monitor degradation via periodic NMR (disappearance of proline α-proton signals at δ 3.8–4.2 ppm indicates decomposition) .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm proline backbone (e.g., α-proton at δ 4.1–4.3 ppm) and phenylthio group (aromatic protons at δ 7.2–7.4 ppm).
- FT-IR : Validate carboxylate (C=O stretch at ~1700 cm⁻¹) and hydrochloride salt (N-H stretch at 2500–3000 cm⁻¹).
- X-ray Crystallography : Resolve cis-configuration using single-crystal diffraction (space group P2₁ for chiral compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies using this compound?
- Methodological Answer : Discrepancies may arise from variations in enantiomeric purity, solvent effects, or assay conditions.
- Step 1 : Re-evaluate compound purity (HPLC, chiral column) and confirm batch-to-batch consistency.
- Step 2 : Standardize assay buffers (e.g., PBS vs. Tris-HCl) and cell lines (e.g., HEK293 vs. HeLa).
- Step 3 : Use isothermal titration calorimetry (ITC) to quantify binding affinity under controlled conditions .
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Catalysis : Use (R)- or (S)-BINAP ligands in palladium-catalyzed thioether formation to enhance stereoselectivity.
- Dynamic Kinetic Resolution : Employ enzymes like lipases in aprotic solvents to selectively hydrolyze undesired enantiomers.
- Purification : Chiral preparative HPLC (e.g., Chiralpak IC column with hexane/isopropanol) to isolate >99% cis-isomer .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to proline-targeted enzymes (e.g., prolyl hydroxylases). Parameterize the force field for sulfur-containing ligands.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex.
- QSAR : Corrogate electronic properties (e.g., HOMO/LUMO energies) with experimental IC₅₀ values to refine activity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
